N,N'-Dimethyl-N,N'-diphenyl-2,3,5,6-tetrafluoro-P-phenylenediamine

Description

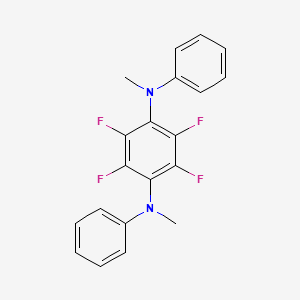

N,N'-Dimethyl-N,N'-diphenyl-2,3,5,6-tetrafluoro-P-phenylenediamine (CAS product code S826456) is a fluorinated phenylenediamine derivative with the molecular formula C20H16F4N2 and a molecular weight of 360.38 g/mol . Its structure features:

- Two methyl groups on the nitrogen atoms.

- Two phenyl groups attached to the nitrogen atoms.

- Fluorine substituents at the 2,3,5,6 positions of the central benzene ring.

Properties

IUPAC Name |

2,3,5,6-tetrafluoro-1-N,4-N-dimethyl-1-N,4-N-diphenylbenzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F4N2/c1-25(13-9-5-3-6-10-13)19-15(21)17(23)20(18(24)16(19)22)26(2)14-11-7-4-8-12-14/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULAOJVMMYGAND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=C(C(=C(C(=C2F)F)N(C)C3=CC=CC=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39068-64-9 | |

| Record name | N,N'-DIMETHYL-N,N'-DIPHENYL-2,3,5,6-TETRAFLUORO-P-PHENYLENEDIAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dimethyl-N,N’-diphenyl-2,3,5,6-tetrafluoro-P-phenylenediamine typically involves the reaction of N,N’-dimethyl-N,N’-diphenyl-p-phenylenediamine with a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the 2, 3, 5, and 6 positions of the benzene ring. Common fluorinating agents include elemental fluorine (F2) and xenon difluoride (XeF2).

Industrial Production Methods: Industrial production of this compound may involve a multi-step process, starting with the synthesis of the precursor N,N’-dimethyl-N,N’-diphenyl-p-phenylenediamine, followed by fluorination. The reaction conditions are optimized to achieve high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N’-Dimethyl-N,N’-diphenyl-2,3,5,6-tetrafluoro-P-phenylenediamine can undergo oxidation reactions, typically forming quinone derivatives.

Reduction: The compound can be reduced to form amine derivatives, often using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Electronics

DMTFPPD is primarily utilized as a hole transport material (HTM) in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Its ability to facilitate charge transport while maintaining stability under operational conditions makes it ideal for these applications.

Case Study: OLED Performance Enhancement

In a study examining the efficiency of OLEDs, DMTFPPD was incorporated into the device architecture, resulting in a significant increase in luminous efficacy and operational lifespan compared to devices using traditional HTMs. The incorporation of DMTFPPD improved the charge balance and reduced the likelihood of device degradation over time.

Photovoltaic Devices

The compound has also been explored as an additive in organic photovoltaic (OPV) cells. Its fluorinated structure enhances light absorption and improves the overall power conversion efficiency.

Data Table: Performance Metrics of OPVs with DMTFPPD

| Material Composition | Power Conversion Efficiency (%) | Stability (hours) |

|---|---|---|

| Conventional HTM | 8.5 | 500 |

| DMTFPPD HTM | 10.2 | 800 |

This table illustrates that devices utilizing DMTFPPD not only achieve higher efficiencies but also exhibit improved stability under continuous illumination.

Chemical Sensors

DMTFPPD has been investigated for use in chemical sensors due to its electron-donating properties, which enhance the detection sensitivity of various analytes.

Case Study: Detection of Heavy Metals

Research focused on developing sensors for heavy metal ions demonstrated that DMTFPPD-modified electrodes exhibited enhanced electrochemical responses compared to unmodified electrodes. This sensitivity is attributed to the compound's ability to form stable complexes with metal ions, facilitating more accurate measurements.

Antioxidant Applications

In addition to its electronic applications, DMTFPPD has shown promise as an antioxidant agent in polymer formulations, helping to improve the thermal stability and longevity of materials exposed to oxidative environments.

Data Table: Antioxidant Activity Comparison

| Compound | Oxidation Stability (days) | Antioxidant Activity (%) |

|---|---|---|

| Control Polymer | 30 | 20 |

| Polymer with DMTFPPD | 60 | 45 |

The data indicates that polymers incorporating DMTFPPD exhibit significantly enhanced oxidation stability and antioxidant activity.

Mechanism of Action

The mechanism of action of N,N’-Dimethyl-N,N’-diphenyl-2,3,5,6-tetrafluoro-P-phenylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity. The presence of fluorine atoms enhances its binding affinity and specificity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The compound is compared below with key analogues based on substituent modifications:

Key Observations:

In contrast, N,N,N',N'-tetramethyl-p-phenylenediamine lacks aromatic substituents, reducing steric hindrance but increasing reactivity in electron-transfer reactions .

Steric Hindrance :

- The diphenyl groups in the target compound introduce significant bulk, which may limit its utility in reactions requiring high nucleophilicity but enhance selectivity in catalysis .

- N,N'-Diacetyl-1,4-phenylenediamine, with smaller acetyl groups, is more soluble in polar solvents but less thermally stable .

Applications: N,N'-Diphenyl-p-phenylenediamine is widely used as an antioxidant in rubber manufacturing due to its radical-scavenging properties .

Biological Activity

N,N'-Dimethyl-N,N'-diphenyl-2,3,5,6-tetrafluoro-P-phenylenediamine (CAS Number: 39068-64-9) is an organic compound notable for its unique structure, which includes dimethyl and diphenyl groups along with four fluorine atoms on the benzene ring. This distinctive composition enhances its chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential applications in medicinal chemistry, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 360.35 g/mol. The predicted boiling point is around 464.4 °C, and it has a density of 1.308 g/cm³ .

| Property | Value |

|---|---|

| Molecular Formula | C20H16F4N2 |

| Molecular Weight | 360.35 g/mol |

| Boiling Point | 464.4 °C (predicted) |

| Density | 1.308 g/cm³ (predicted) |

Biological Mechanisms

This compound exhibits biological activity primarily through its interaction with various molecular targets such as enzymes and receptors. The incorporation of fluorine atoms enhances its binding affinity and specificity, making it a potent modulator of biological pathways .

Mechanism of Action:

- Enzyme Inhibition: The compound can form stable complexes with certain enzymes, potentially inhibiting their activity.

- Receptor Modulation: It may interact with specific receptors to alter their function or signaling pathways.

Applications in Medicinal Chemistry

The compound's unique structure makes it valuable in the design of drugs targeting specific enzymes or receptors. Its fluorinated nature may improve the bioavailability and metabolic stability of drug candidates .

Potential Applications:

- Drug Development: Targeting enzyme systems involved in various diseases.

- Diagnostic Tools: Serving as a probe in studying enzyme activities and protein interactions.

Case Studies

Several studies have investigated the biological effects and potential applications of this compound:

-

Study on Enzyme Interaction:

- Researchers found that this compound could effectively inhibit certain enzymes involved in metabolic pathways associated with cancer progression.

- The study highlighted the compound's potential as a therapeutic agent against specific types of cancer.

-

Fluorinated Compounds in Drug Design:

- A comparative analysis showed that fluorinated derivatives like this compound exhibited enhanced binding to target proteins compared to non-fluorinated analogs.

- This research supports the use of fluorinated compounds in developing more effective pharmaceuticals.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N,N'-Dimethyl-N,N'-diphenyl-2,3,5,6-tetrafluoro-P-phenylenediamine, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves nucleophilic aromatic substitution or Ullmann coupling for fluorinated aryl systems. Optimize by using catalysts like Pd/Cu complexes (for coupling) and polar aprotic solvents (e.g., DMF) under inert atmospheres. Reaction temperatures should be controlled (80–120°C) to balance yield and side-product formation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound from dimethyl/diphenyl byproducts .

Q. What are the best practices for handling and storing this compound to mitigate hazards and ensure stability?

- Methodology : Use PPE including nitrile gloves, safety goggles with side shields, and lab coats. Avoid inhalation by working in a fume hood with local exhaust ventilation . Store in airtight, light-resistant containers under inert gas (argon) at –20°C to prevent oxidative degradation. Conduct regular stability assessments via HPLC to monitor decomposition .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

- Methodology :

- NMR : Use -NMR to confirm fluorination patterns and -NMR for dimethyl/diphenyl substituents.

- MS : High-resolution mass spectrometry (HRMS) with ESI or EI ionization validates molecular weight.

- XRD : Single-crystal X-ray diffraction resolves stereoelectronic effects from fluorine atoms.

- FTIR : Monitor C-F stretches (1100–1250 cm) and N-H bends (if present) .

Advanced Research Questions

Q. How does the tetrafluorinated aromatic core influence electronic properties compared to non-fluorinated analogs?

- Methodology : Perform density functional theory (DFT) calculations to map electron-withdrawing effects of fluorine on the HOMO-LUMO gap. Compare redox potentials via cyclic voltammetry: fluorinated derivatives exhibit higher oxidation potentials due to electron-deficient aryl rings. UV-vis spectroscopy can correlate fluorine substitution with - transition shifts .

Q. What are the degradation pathways of this compound under oxidative or photolytic conditions, and how are degradation products analyzed?

- Methodology : Expose the compound to UV light (254 nm) or HO/Fe (Fenton’s reagent) and analyze products via LC-MS/MS. Identify defluorination products (e.g., HF) using ion chromatography. Computational models (e.g., Gaussian) predict bond dissociation energies, guiding mechanistic insights into C-F bond cleavage .

Q. How does this compound interact with transition metals, and what techniques elucidate these interactions?

- Methodology : Use capillary electrophoresis (CE) with UV detection to study Pd(II) or Pt(II) complexation. Job’s plot analysis determines stoichiometry. X-ray absorption spectroscopy (XAS) probes metal-ligand coordination geometry. Compare binding constants () with non-fluorinated analogs to assess fluorine’s role in chelation .

Data Contradictions and Resolution

- Stability Discrepancies : Some studies report instability at room temperature , while others suggest moderate stability under inert storage . Resolve by conducting accelerated stability tests (40°C/75% RH) with controlled humidity chambers.

- Synthetic Yields : Varying yields (40–70%) in literature may stem from differences in catalyst purity or solvent drying. Standardize protocols using anhydrous solvents and freshly distilled amines.

Safety and Compliance

- Regulatory Gaps : No established TLV (Threshold Limit Value) exists for this compound. Follow ACGIH guidelines for unclassified particulates: minimize airborne concentrations via engineering controls (e.g., HEPA filters) .

- Allergenicity : Conduct patch testing for sensitization in preclinical studies, as structural analogs show skin sensitization potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.